(3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol
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Overview
Description
(3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol is a heterocyclic compound that contains both imidazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. Additionally, green chemistry approaches such as microwave-assisted synthesis have been explored to reduce environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl or trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require the use of strong bases or acids as catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituents introduced .
Scientific Research Applications
(3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol is unique due to the presence of both imidazole and thiazole rings in its structure, along with a trifluoromethyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H7F3N2OS |
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Molecular Weight |
236.22 g/mol |
IUPAC Name |
[3-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol |
InChI |
InChI=1S/C8H7F3N2OS/c1-4-3-15-7-12-6(8(9,10)11)5(2-14)13(4)7/h3,14H,2H2,1H3 |
InChI Key |
YCWVVCZJPQBVHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC(=C(N12)CO)C(F)(F)F |
Origin of Product |
United States |
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